molecular formula C9H9BrClN B2551216 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1522580-66-0

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2551216
CAS No.: 1522580-66-0
M. Wt: 246.53
InChI Key: IBNXOISQNWZPPK-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. It is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without halogen substitutions.

    5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom.

    7-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.

Uniqueness

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNXOISQNWZPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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